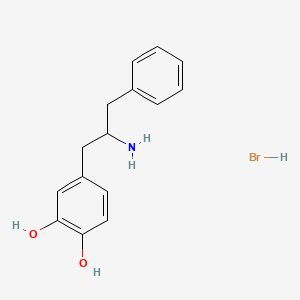
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is a complex organic compound that belongs to the class of amines
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide typically involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. One common method involves the reaction of 3,4-dihydroxybenzaldehyde with phenylacetaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to reductive amination with propylamine to yield the final product. The reaction conditions often include controlled temperature and pH, as well as the use of solvents like ethanol or methanol to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound from any by-products or impurities.
化学反应分析
Types of Reactions
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitrating agents (HNO3) in the presence of catalysts.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Halogenated or nitrated aromatic compounds.
科学研究应用
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and enzyme activity.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide involves its interaction with specific molecular targets and pathways. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. The amine group can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
相似化合物的比较
Similar Compounds
3,4-Dihydroxyphenylacetic acid: A metabolite of dopamine with similar dihydroxyphenyl structure.
Isopropylamine: A simpler amine with similar propylamine structure.
Uniqueness
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a versatile compound for research and industrial applications.
生物活性
2-Propylamine, 1-(3,4-dihydroxyphenyl)-3-phenyl-, hydrobromide is a compound with significant biological activity, particularly in the context of neuropharmacology and antimicrobial properties. This article reviews its synthesis, biological effects, and potential therapeutic applications based on diverse scientific literature.
- Chemical Formula : C15H18BrNO2
- Molecular Weight : 324.21 g/mol
- Structural Characteristics : The compound features a propylamine backbone with a 3,4-dihydroxyphenyl group and a phenyl group, contributing to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of 1-phenyl-3-(3,4-dihydroxyphenyl)-2-propylamine with hydrobromic acid under controlled conditions. The process is characterized by:
- Heating a mixture of the precursor compound and hydrobromic acid.
- Crystallization from the reaction mixture to yield the hydrobromide salt .
Neuropharmacological Effects
Research indicates that this compound exhibits dopaminergic properties, making it a candidate for treating Parkinson's disease. It has been shown to enhance dopaminergic signaling, potentially alleviating symptoms associated with dopamine deficiency .
Case Study:
A study demonstrated that administration of this compound in animal models resulted in improved motor function and reduced rigidity, akin to the effects observed with established dopaminergic therapies like L-DOPA .
Antimicrobial Properties
The hydrobromide form of this compound has also been evaluated for its antimicrobial activity. It has shown effectiveness against various microorganisms, suggesting potential applications in treating infections.
Research Findings:
- In vitro studies revealed that the compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria.
- The Minimum Inhibitory Concentration (MIC) values ranged from 16 to 64 µg/mL depending on the bacterial strain tested .
The biological activity of this compound is attributed to its ability to interact with neurotransmitter systems and microbial cell membranes. Its dopaminergic effects are likely mediated through receptor activation, while its antimicrobial action may involve disruption of bacterial cell wall synthesis or function.
Comparative Biological Activity
The following table summarizes the biological activities of related compounds for contextual comparison:
| Compound | Activity Type | IC50/MIC Values |
|---|---|---|
| This compound | Dopaminergic / Antimicrobial | Dopaminergic effects noted; MIC: 16-64 µg/mL |
| L-DOPA | Dopaminergic | Effective in Parkinson's treatment |
| Selegiline | MAO-B Inhibitor | Enhances L-DOPA efficacy |
| Various aminophenols | Antimicrobial | MICs vary widely across strains |
属性
CAS 编号 |
93081-18-6 |
|---|---|
分子式 |
C15H18BrNO2 |
分子量 |
324.21 g/mol |
IUPAC 名称 |
4-(2-amino-3-phenylpropyl)benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C15H17NO2.BrH/c16-13(8-11-4-2-1-3-5-11)9-12-6-7-14(17)15(18)10-12;/h1-7,10,13,17-18H,8-9,16H2;1H |
InChI 键 |
LNIUACBMLBSALP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)CC(CC2=CC(=C(C=C2)O)O)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















